Carboxylesterase 2 (CE2) Inhibition with ~1,000-Fold Selectivity Over CE1 in Human Liver Microsomes
N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a competitive Ki of 42 nM in human liver microsomes, while displaying an IC₅₀ of 20,400 nM against the closely related CE1 isoform in the same experimental system [1]. This corresponds to a CE2/CE1 selectivity ratio of ~1,020-fold. The unsubstituted analog N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide, in contrast, has no publicly available CE isoform selectivity data in curated databases, precluding any direct CE2 selectivity claim for the des-ethoxy comparator.
| Evidence Dimension | CE2 vs. CE1 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | CE2 IC₅₀ = 20 nM; CE2 Ki = 42 nM (competitive); CE1 IC₅₀ = 20,400 nM |
| Comparator Or Baseline | Unsubstituted analog N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide: no CE1/CE2 selectivity data available in curated databases |
| Quantified Difference | Selectivity ratio (CE1 IC₅₀ / CE2 IC₅₀) ≈ 1,020-fold for the target compound; comparator lacks quantifiable selectivity documentation |
| Conditions | Human liver microsomes; CE2 substrate: fluorescein diacetate; CE1 substrate: 2-(2-benzoyl-3-methoxyphenyl)benzothiazole; 10 min preincubation |
Why This Matters
For researchers studying prodrug activation or CPT-11/irinotecan-related intestinal toxicity where selective CE2 inhibition is required, this compound provides a validated, highly selective tool with quantified isoform discrimination that the unsubstituted analog cannot reliably deliver.
- [1] BindingDB Entry BDBM50154561 / ChEMBL3774603. Affinity Data for N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide: CE2 IC₅₀ = 20 nM, Ki = 42 nM; CE1 IC₅₀ = 2.04 × 10⁴ nM. Curated by ChEMBL, Dalian Institute of Chemical Physics. View Source
